Product packaging for 2-Cyclopentyl-2-ethyloxirane(Cat. No.:CAS No. 1861640-73-4)

2-Cyclopentyl-2-ethyloxirane

Cat. No.: B2807603
CAS No.: 1861640-73-4
M. Wt: 140.226
InChI Key: JWNAOPHFOXNHDC-UHFFFAOYSA-N
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Description

Contextualization of Oxirane Ring Systems in Synthetic and Mechanistic Studies

The oxirane, a three-membered ring containing two carbon atoms and one oxygen atom, is a cornerstone functional group in organic synthesis. unimi.it Its inherent ring strain, a consequence of distorted bond angles, renders it susceptible to ring-opening reactions by a wide variety of nucleophiles. researchgate.netrsc.org This reactivity makes oxiranes exceptionally valuable as synthetic intermediates, providing a reliable method for the stereospecific introduction of vicinal difunctional groups into molecules. researchgate.net

Oxiranes are pivotal precursors for a multitude of chemical transformations, leading to the formation of 1,2-diols, amino alcohols, and various other valuable building blocks. researchgate.netorgsyn.org Their utility is so profound that they are integral to the industrial production of numerous chemicals, polymers, and pharmaceuticals. researchgate.net The study of oxirane ring-opening mechanisms, which can proceed via either SN1 or SN2 pathways depending on the substitution pattern and reaction conditions, offers deep insights into reaction kinetics and stereochemical outcomes. epo.org

Rationale for Investigating Stereochemically Complex Oxiranes

As the demand for enantiomerically pure compounds grows, particularly in the pharmaceutical industry, the focus has shifted towards stereochemically complex oxiranes. bldpharm.com The introduction of multiple substituents, especially at the carbon atoms of the oxirane ring, creates chiral centers. The precise control of the stereochemistry of these centers is a significant challenge and a key objective in modern asymmetric synthesis. bldpharm.com

Investigating unsymmetrically substituted oxiranes, such as 2-Cyclopentyl-2-ethyloxirane, is crucial for several reasons. The substituents' electronic and steric properties profoundly influence the regioselectivity and stereoselectivity of ring-opening reactions. nih.gov For instance, the presence of bulky groups can direct an incoming nucleophile to the less hindered carbon atom, while electron-donating or withdrawing groups can influence the stability of potential carbocationic intermediates in acid-catalyzed openings. Understanding these effects is paramount for designing elegant and efficient synthetic routes to complex target molecules. bldpharm.com The study of such molecules contributes to a growing "chiral pool" of building blocks available for the synthesis of intricate natural products and novel therapeutic agents. bldpharm.com

Overview of Current Research Trajectories in Oxirane Chemistry

Contemporary research in oxirane chemistry is vibrant and multifaceted. A major thrust is the development of novel, highly selective catalytic methods for epoxidation, including asymmetric epoxidation techniques that can generate chiral oxiranes with high enantiomeric excess. unimi.itresearchgate.net Furthermore, there is a continuous effort to discover new ring-opening reactions and to expand the scope of nucleophiles that can be employed. rsc.org

Another significant research direction involves the use of oxiranes in tandem reactions and catalytic cascades, where the initial ring-opening triggers a sequence of bond-forming events to rapidly construct molecular complexity. karger.com The study of the unimolecular reactions of oxirane-derived radicals is also an active area, particularly in the context of combustion chemistry and atmospheric science, where the stereochemistry of the initial oxirane can dictate the subsequent reaction pathways and products. google.com Additionally, the unique physicochemical properties of substituted oxiranes are being explored for applications in materials science, such as the formation of clathrate hydrates for gas storage.

While extensive research exists for simpler oxiranes, specific, in-depth studies on this compound are not widely available in peer-reviewed literature. However, its structure, featuring a quaternary substituted carbon on the epoxide ring, places it within the class of stereochemically complex oxiranes whose general reactivity and potential applications are of significant interest.

Chemical Compound Data

Compound Name
This compound
1,2-diols
amino alcohols
2-Cyclopentyl-2-hydroxyacetic acid
Acetophenone
Acetophenone cyanohydrin
Cyclopentanecarbaldehyde
Hexan-1-ol
2-hydroxyheptanoic acid
2-ethyloxirane
3-Cyclopentyl-3-ethyloxirane-2-carbonitrile
2-alkyl-2-cycloalkyloxiranes

Chemical Properties of this compound

PropertyValueSource
CAS Number 1861640-73-4
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
SMILES CCC1(C2CCCC2)CO1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B2807603 2-Cyclopentyl-2-ethyloxirane CAS No. 1861640-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-2-ethyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAOPHFOXNHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Mechanisms and Transformation Studies of 2 Cyclopentyl 2 Ethyloxirane Analogs

Ring-Opening Reactions: Mechanistic Investigations

The reactivity of oxiranes, including 2-Cyclopentyl-2-ethyloxirane and its analogs, is dominated by ring-opening reactions driven by the inherent strain of the three-membered ring. These transformations can be initiated by nucleophiles, electrophiles (cations), or radicals, each proceeding through distinct mechanistic pathways that dictate the regiochemical and stereochemical outcome of the product.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common and versatile method for the functionalization of epoxides. The mechanism and regioselectivity of this pathway are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

Under acidic conditions, the epoxide oxygen is first protonated, converting the poor alkoxide leaving group into a much better leaving group, a neutral hydroxyl group. jove.comopenstax.org This initial protonation activates the epoxide ring for nucleophilic attack. The subsequent ring-opening step is best described as a hybrid of SN1 and SN2 mechanisms. libretexts.orgbyjus.comstackexchange.comlibretexts.org

The reaction proceeds via a transition state with significant carbocationic character developing on the more substituted carbon atom. libretexts.orglibretexts.orgpressbooks.pub For an unsymmetrical 2,2-disubstituted epoxide like this compound, the positive charge is better stabilized at the quaternary carbon bearing the cyclopentyl and ethyl groups. Consequently, the nucleophile preferentially attacks this more substituted carbon. byjus.commasterorganicchemistry.com This SN1-like character dictates the regioselectivity of the reaction. libretexts.orgpressbooks.pub

The stereochemistry of the reaction, however, resembles an SN2 process. The nucleophile attacks from the backside relative to the C-O bond, resulting in an inversion of configuration at the center of attack and leading to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. openstax.orglibretexts.org

Mechanism Steps:

Protonation: The epoxide oxygen is protonated by the acid catalyst, forming a bridged oxonium ion intermediate. jove.com

Nucleophilic Attack: The nucleophile attacks the more substituted carbon atom from the backside, leading to the opening of the ring. The transition state has partial SN1 character, with the C-O bond beginning to break before the new C-Nu bond is fully formed. libretexts.orglibretexts.org

Deprotonation: A final proton transfer step yields the neutral diol product and regenerates the acid catalyst. libretexts.org

Substrate Type Reaction Condition Predominant Mechanism Site of Nucleophilic Attack Stereochemical Outcome
2,2-Disubstituted OxiraneAqueous Acid (H₃O⁺)SN1-likeMore substituted carbonInversion of configuration (trans-diol)
2,2-Disubstituted OxiraneAnhydrous HXSN1-likeMore substituted carbontrans-halohydrin

In the presence of strong, basic nucleophiles, such as Grignard reagents or alkoxides, the epoxide ring opens via a direct SN2 mechanism without prior protonation. libretexts.orgbyjus.com In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the simultaneous cleavage of the C-O bond. masterorganicchemistry.com The leaving group is an alkoxide, which is normally considered poor, but the reaction is driven by the relief of ring strain. chemistrysteps.com

The regioselectivity of the base-catalyzed opening is governed by sterics. almerja.com The nucleophile preferentially attacks the less sterically hindered carbon atom. chemistrysteps.comorganicchemistrytutor.com For this compound, the attack would occur at the unsubstituted methylene (B1212753) (CH₂) carbon. libretexts.org

The reaction with a Grignard reagent (R-MgX) is a synthetically useful method for forming a new carbon-carbon bond and extending the carbon chain. masterorganicchemistry.com The reaction proceeds via an SN2 attack on the less substituted carbon, followed by an acidic workup to protonate the resulting magnesium alkoxide to yield a primary alcohol. libretexts.orglibretexts.org

Mechanism Steps:

SN2 Attack: The strong nucleophile (e.g., the carbanion of a Grignard reagent) attacks the less substituted carbon of the epoxide ring. organicchemistrytutor.com

Ring-Opening: This backside attack leads to the formation of an alkoxide intermediate. masterorganicchemistry.com

Protonation: An acidic workup step protonates the alkoxide to give the final alcohol product. masterorganicchemistry.com

Reagent Substrate Type Mechanism Site of Nucleophilic Attack Initial Product Final Product (after workup)
Grignard (R-MgX)2,2-Disubstituted OxiraneSN2Less substituted carbonMagnesium AlkoxidePrimary Alcohol
Alkoxide (RO⁻)2,2-Disubstituted OxiraneSN2Less substituted carbonAlkoxideAlcohol
Hydroxide (B78521) (OH⁻)2,2-Disubstituted OxiraneSN2Less substituted carbonAlkoxidevic-Diol

The regioselectivity of epoxide ring-opening can be finely tuned using specific reagents. A notable example is the magnesium-catalyzed hydroborative ring opening, which demonstrates regiodivergence based on the catalyst used. nih.govacs.org This method provides a powerful tool for selectively producing either branched or linear alcohol isomers from the same epoxide starting material. acs.orgorganic-chemistry.org

Using a catalyst like dibutylmagnesium (B73119) (MgBu₂), the hydroboration of epoxides with pinacolborane (HBpin) proceeds via a bimolecular ring-opening mechanism. acs.org The epoxide is activated and a hydride is delivered to the least substituted carbon, resulting in the formation of the branched alcohol with high regioselectivity. nih.govorganic-chemistry.org

Conversely, when a Lewis acidic catalyst such as magnesium bis(trifluoromethanesulfonyl)imide (Mg(NTf₂)₂) is employed, the reaction pathway changes. acs.orgorganic-chemistry.org The epoxide first undergoes an isomerization to the corresponding aldehyde, which is then subsequently hydroborated to yield the linear alcohol. nih.gov This catalytic system is complementary to the MgBu₂ system, allowing for selective access to the alternative regioisomer. acs.org

The stereospecificity of hydroboration-oxidation reactions is well-established, typically proceeding via syn-addition. libretexts.org In the context of these magnesium-catalyzed epoxide openings, the enantiospecificity of the ring opening of optically pure epoxides can be maintained, yielding enantiopure alcohols. acs.org

Catalyst System Proposed Mechanism Regioselectivity Product from this compound
MgBu₂ / HBpinBimolecular hydride attackAttack at less substituted carbonTertiary Alcohol (Branched Isomer)
Mg(NTf₂)₂ / HBpinIsomerization to aldehyde, then hydroborationFormation of linear isomerPrimary Alcohol (Linear Isomer)

Cationic Ring-Opening Processes

Cationic ring-opening reactions, particularly in the context of polymerization, are initiated by strong Brønsted or Lewis acids. arkema.comacs.org Photoinitiators, such as diaryliodonium or triarylsulfonium salts, are commonly used to generate a superacid in situ upon exposure to UV radiation. arkema.commdpi.com

The process begins with the photoinitiator producing a strong Brønsted acid. arkema.com This acid then protonates the oxygen atom of an epoxide monomer, such as an analog of this compound. This activation step is followed by the ring-opening of the protonated epoxide by another monomer molecule. This nucleophilic attack forms a new C-O bond and generates a carbocation or an oxonium ion at the end of the growing chain, which then propagates by reacting with subsequent epoxide monomers. arkema.comdtic.mil This chain reaction leads to the formation of a crosslinked polymer network. arkema.com

Polymerization Steps:

Initiation: A strong acid, generated photochemically, protonates the epoxide ring.

Propagation: The protonated epoxide is attacked by the oxygen of another epoxide monomer. This process repeats, extending the polymer chain.

Chain Transfer/Termination: The reaction can be terminated through various chain transfer mechanisms.

Radical-Mediated Ring-Opening Reactions

While less common than ionic pathways, the ring-opening of epoxides can also be mediated by radical intermediates. These reactions typically involve the generation of a radical species that induces the homolytic cleavage of a C-O bond in the epoxide ring.

One approach involves the reduction of an α,β-epoxy-O-thiocarbonylimidazolide derivative with tri-n-butyltin hydride (Bu₃SnH). This process leads to the formation of an allylic alkoxyl radical through the opening of the oxirane ring. rsc.org The fate of this radical depends on the reaction conditions.

Another method utilizes titanocene(III) complexes as single-electron transfer catalysts to generate radicals from epoxides. thieme-connect.de This allows for highly efficient intramolecular radical cyclization reactions. thieme-connect.de In this process, the titanocene(III) species opens the epoxide to generate a β-titanoxy radical, which can then attack a suitably positioned multiple bond within the same molecule. This leads to the formation of new cyclic structures, with five- and six-membered rings being the most common products. wikipedia.org This method is notable for its mild conditions and high diastereoselectivity. thieme-connect.de

Polymerization Studies: Controlled Ring-Opening Polymerization (ROP)

The ring-opening polymerization (ROP) of oxiranes, or epoxides, is a significant method for synthesizing polyethers. This process involves the cleavage of the strained three-membered ether ring by a reactive species, which can be cationic, anionic, or coordination-based, leading to chain growth. For a substituted oxirane such as this compound, the polymerization process is influenced by the specific nature of its substituents, the catalytic system employed, and the reaction conditions.

Monomer Reactivity in Ring-Opening Polymerization (ROP)

The reactivity of an oxirane monomer in ROP is governed by several structural and electronic factors. For an analog like this compound, these factors include ring strain, steric hindrance, and the electronic effects of the alkyl substituents.

Table 1: Factors Influencing Monomer Reactivity in ROP of Substituted Oxiranes

FactorDescriptionEffect on this compound Analogs
Ring StrainThe inherent energy in the three-membered ring due to distorted bond angles, providing the thermodynamic driving force for polymerization. pnas.orgHigh; the cycloaliphatic cyclopentyl group contributes to strain, generally increasing reactivity in cationic ROP. pnas.org
Steric HindranceThe spatial bulk of substituents around the oxirane ring, which can impede the approach of the initiator or propagating chain end. osti.govHigh; the presence of two substituents on the same carbon atom (cyclopentyl and ethyl) can significantly lower the polymerization rate compared to monosubstituted oxiranes. universityofgalway.ie
Intermediate StabilityThe stability of the charged intermediate (e.g., oxonium ion in cationic ROP) formed during the ring-opening process. pnas.orgThe electron-donating alkyl groups stabilize the carbocation-like transition state in cationic ROP, potentially increasing the reaction rate at the more substituted carbon. osti.gov

Catalytic Systems for Controlled ROP of Substituted Oxiranes

Controlled ROP aims to produce polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-group functionalities. This control is achieved through the careful selection of the catalytic or initiation system.

Anionic ROP: Anionic ROP is initiated by nucleophiles such as alkoxides or organometallic compounds. For substituted oxiranes, traditional anionic ROP can be limited by chain transfer to the monomer, which broadens the molecular weight distribution universityofgalway.ie. However, modern initiator systems have been developed to overcome these limitations. For instance, organoaluminum-based initiators, such as the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA), have demonstrated a controlled, living anionic mechanism for the polymerization of various substituted epoxides universityofgalway.ie. These systems are tolerant of different chemical functionalities and suppress chain-transfer reactions universityofgalway.ie. Phosphazene bases like t-Bu-P₄ are also effective catalysts for the precise anionic ROP of a range of substituted epoxides nih.gov.

Cationic ROP: Cationic ROP is initiated by Brønsted or Lewis acids that protonate or coordinate to the epoxide oxygen, activating the ring for nucleophilic attack by another monomer molecule pnas.org. While effective, cationic polymerization can be prone to side reactions like chain transfer and backbiting (where the active chain end attacks its own chain), which can lead to the formation of cyclic oligomers and a loss of control over the polymer structure.

Coordination Polymerization: Many of the most effective catalytic systems for controlled ROP of oxiranes operate via a coordination-insertion mechanism. These systems often involve metal complexes, such as those based on aluminum, zinc, cobalt, or yttrium. The epoxide monomer first coordinates to the metal center of the catalyst before the ring is opened by the nucleophilic part of the initiator (e.g., an alkoxide group), and the monomer is inserted between the metal and the growing polymer chain acs.org. This mechanism provides excellent control over the polymerization. For example, bimetallic cobalt-salen complexes have been shown to be highly active and selective catalysts for epoxide ROP sae.orgresearchgate.net. Similarly, catalyst systems incorporating Group 13 (e.g., Al) and Group 15 metals can facilitate rapid and controlled polymerization, yielding polymers with precise molecular weights sae.org.

Table 2: Comparison of Catalytic Systems for Controlled ROP of Oxiranes

Catalytic System TypeMechanismAdvantagesChallengesExamples
AnionicNucleophilic attack by an anion (e.g., alkoxide) on a ring carbon. nih.govCan achieve living polymerization with specific initiators, tolerant to functional groups. universityofgalway.ieProne to chain transfer to monomer with traditional initiators. universityofgalway.iePotassium alkoxides, Organoaluminum initiators (TAxEDA) universityofgalway.ie, Phosphazene bases (t-Bu-P₄) nih.gov.
CationicProtonation/activation of the epoxide oxygen followed by nucleophilic attack from another monomer. pnas.orgHigh reaction rates, especially for monomers with high ring strain. pnas.orgSide reactions like backbiting and chain transfer can lead to poor control.Brønsted acids (e.g., HBF₄), Lewis acids (e.g., BF₃·OEt₂).
CoordinationCoordination of the monomer to a metal center followed by nucleophilic ring-opening and insertion. acs.orgExcellent control over molecular weight, dispersity, and stereochemistry. acs.orgsae.orgCatalyst synthesis can be complex; sensitivity to impurities.Salen-metal complexes (Co, Cr) sae.orgresearchgate.net, Yttrium-based catalysts lu.se, Zinc-alkoxide systems.

Polymer Microstructure and End-Group Control

The physical properties of a polyether are critically dependent on its microstructure, which includes regiochemistry, stereochemistry (tacticity), and the nature of the polymer end-groups.

Regiocontrol: For an unsymmetrically substituted oxirane, ring-opening can occur at either of the two different carbon atoms of the ring, leading to different constitutional isomers in the polymer chain. The outcome, or regioselectivity, is highly dependent on the polymerization mechanism pnas.org.

Under anionic (basic or nucleophilic) conditions , the ring-opening generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom pnas.orgosti.gov. For a 2,2-disubstituted oxirane, this would direct the attack to the carbon bearing the smaller substituent if a significant size difference exists, or it could lead to a mixture of products.

Under cationic (acidic) conditions , the mechanism has more SN1 character. The nucleophilic attack occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state pnas.orgosti.gov.

Consistent regioselectivity is crucial for producing a regioregular polymer with uniform head-to-tail linkages, which is necessary for achieving ordered, crystalline structures nih.gov.

Stereocontrol (Tacticity): If the monomer is chiral, or if the polymerization creates a stereocenter, the relative stereochemistry of adjacent monomer units along the polymer chain (tacticity) becomes important. The main types of tacticity are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have regularly alternating configurations.

Atactic: Stereocenters are arranged randomly.

Tacticity strongly influences the polymer's physical properties; for example, isotactic poly(propylene oxide) is a semi-crystalline solid, whereas the atactic form is an amorphous liquid researchgate.net. Stereocontrol is typically achieved using chiral catalysts in a process governed by either enantiomorphic-site control or chain-end control acs.org. In enantiomorphic-site control, the chirality of the catalyst's active site dictates which enantiomer of a racemic monomer is polymerized, leading to highly isotactic polymers acs.orgresearchgate.net. Bimetallic cobalt-based catalysts, for example, are highly effective in the enantioselective polymerization of terminal epoxides, producing highly isotactic polyethers sae.org.

End-Group Control: In a living or controlled polymerization, the chemical nature of the polymer chain ends is determined by the initiator and any terminating agent used copernicus.org. The initiator becomes the α-end group of the polymer chain. For example, using an alcohol (ROH) as an initiator in conjunction with a base catalyst results in a polymer chain starting with an RO- group. The other end of the chain (the ω-end group) remains active until it is intentionally terminated or "quenched" with a specific chemical agent. This allows for the synthesis of polymers with specific functionalities at one or both ends, such as heterobifunctional polyethers, which are valuable for creating block copolymers or for conjugation to other molecules universityofgalway.ie.

Combustion Chemistry and Atmospheric Oxidation Mechanisms of Oxiranes

The combustion and atmospheric oxidation of cyclic ethers like this compound are complex processes involving radical chain reactions. The behavior of such molecules can be understood by studying simpler structural analogs, such as ethyloxirane and cyclopentane (B165970), which represent the oxirane ring with a small alkyl substituent and the cycloalkane moiety, respectively.

Low-Temperature Oxidation Pathways of Cyclic Ethers (e.g., ethyloxirane, cyclopentane)

At low temperatures (below ~900 K), the oxidation of hydrocarbons is characterized by a specific set of elementary reactions that can lead to autoignition, a phenomenon known as low-temperature combustion nih.gov. The generally accepted mechanism proceeds as follows:

Initiation/H-atom Abstraction: The process begins with the abstraction of a hydrogen atom from the fuel molecule (RH) by a radical species like OH, forming an alkyl radical (R•) nih.gov. For a cyclic ether, abstraction can occur from the ring or the alkyl substituents.

O₂ Addition: The resulting alkyl radical (R•) rapidly and reversibly adds to molecular oxygen (O₂) to form an alkylperoxy radical (ROO•) sae.orgnih.gov.

Isomerization (Internal H-atom Transfer): The ROO• radical can undergo an intramolecular H-atom shift, where a hydrogen atom from the carbon backbone is transferred to the peroxy group. This isomerization reaction forms a hydroperoxyalkyl radical, commonly denoted as •QOOH acs.orgnih.gov. The rate of this step is highly dependent on the ring size of the transition state through which the H-atom is transferred.

•QOOH Reactions: The •QOOH radical is a critical intermediate that dictates the subsequent reaction pathways. One of its major unimolecular decomposition pathways is the formation of a cyclic ether and a hydroxyl radical (•OH) nih.govresearchgate.net. This pathway is a key chain-propagating step in low-temperature oxidation. For example, in cyclopentane oxidation, the decomposition of a β-QOOH radical leads to the formation of 1,2-epoxycyclopentane and an •OH radical osti.gov. Similarly, oxiranes like ethyloxirane are known to be significant products formed from the unimolecular decomposition of β-QOOH radicals during the low-temperature oxidation of larger alkanes like n-butane uga.edu.

Studies on cyclopentane combustion have shown that its low-temperature reactivity is generally lower than that of its non-cyclic counterparts because the cyclic structure can conformationally inhibit the crucial ROO• to •QOOH isomerization step universityofgalway.ie. This leads to a greater importance of alternative pathways like HO₂ elimination, which produces cyclopentene (B43876) and is a chain-terminating step researchgate.net.

Formation and Reactions of Peroxy Radicals (ROO•) and Hydroperoxy-Substituted Radicals (•QOOH)

The formation and fate of ROO• and •QOOH radicals are central to the chemistry of low-temperature oxidation and atmospheric decomposition.

Formation: As described above, ROO• radicals are formed from the barrierless reaction of alkyl radicals with O₂ nih.gov. These ROO• radicals then isomerize to form •QOOH radicals. For a complex molecule like this compound, H-atom abstraction can occur at multiple sites, leading to a variety of isomeric R• radicals and, subsequently, a mixture of different ROO• and •QOOH isomers.

Reactions of •QOOH: The •QOOH radical is at a major branching point in the oxidation mechanism. Its primary competing reaction pathways are:

Unimolecular Decomposition: As mentioned, •QOOH can decompose to form a cyclic ether and an •OH radical. The transition state barriers for this decomposition are relatively low, typically around 10-12 kcal/mol rsc.org. This reaction regenerates the •OH radical, propagating the radical chain reaction.

Second O₂ Addition: The •QOOH radical can react with another O₂ molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH) pnas.orgnih.gov. This is a key step leading to chain-branching. The •OOQOOH radical can then undergo another internal H-atom transfer (typically from the hydroperoxide group) followed by decomposition to produce two •OH radicals and a stable oxygenated product like a ketohydroperoxide acs.orgacs.org. This sequence, which produces more radicals than it consumes, is responsible for the explosive nature of low-temperature autoignition acs.org.

Unimolecular Reactions of Oxirane-Derived Radicals and Their Stereoisomer-Dependence

The unimolecular reactions of radicals derived from oxiranes, such as this compound, are critical in understanding their degradation and transformation pathways, particularly in combustion and atmospheric chemistry. These reactions are primarily initiated by the abstraction of a hydrogen atom from the oxirane or its alkyl substituents, leading to the formation of a carbon-centered radical. This initial radical can then undergo several unimolecular transformations, with ring-opening being a predominant pathway.

For a radical derived from this compound, the subsequent unimolecular reactions are complex. The initial radical can be formed at various positions, including the cyclopentyl ring, the ethyl group, or the oxirane ring itself. Once formed, these radicals, particularly those on the carbon atoms of the oxirane ring, can lead to ring-opening via C-C or C-O bond scission. The scission of the C-O bond is often energetically favored, leading to the formation of an oxygen-centered radical and an unsaturated carbon chain.

The stereochemistry of the parent oxirane can significantly influence the course of these reactions. This compound possesses a stereocenter at the C2 position of the oxirane ring. The relative orientation of the cyclopentyl and ethyl groups can affect the stability of the transition states for radical formation and subsequent ring-opening. Studies on analogous cyclic ether radicals, such as those derived from 2,4-dimethyloxetane, have shown that while diastereomeric peroxy radicals can exhibit different reactivities, the unimolecular ring-opening rate coefficients of the initial alkyl radicals may be independent of stereochemistry. nih.govsemanticscholar.org However, the stereochemistry of the peroxy radical can dictate which subsequent isomerization pathways are possible. rsc.org For oxirane-derived radicals, the specific stereoisomer can influence the conformational preferences of the transition states, potentially leading to different product distributions or reaction rates. For example, steric interactions between the substituents in different stereoisomers can favor specific ring-opening pathways or subsequent intramolecular hydrogen shifts.

Chain-Branching and Chain-Inhibiting Pathways in Oxidation

The subsequent reactions of the •QOOH radical are critical for chain branching. Ring-opening of the hydroperoxy-oxiranyl radical can produce ketohydroperoxide species. nih.govresearchgate.net These ketohydroperoxides are key intermediates that can decompose by cleaving the weak O-O bond, generating two new radical species (an OH radical and an alkoxy radical). This process, which produces more radicals than it consumes, is a classic example of degenerate chain branching and is fundamental to autoignition phenomena at low to intermediate temperatures. researchgate.netosti.gov

Recent studies on the oxidation of branched alkanes have also identified additional chain-branching pathways involving the formation of highly oxidized multifunctional molecules (HOMs), such as keto-dihydroperoxides, which can further enhance radical production. researchgate.netosti.gov

Radical Recombination: Two radicals can combine to form a stable, non-radical product.

Formation of Stable Species: Certain reaction pathways may lead to the formation of relatively unreactive products that effectively remove radicals from the system.

Reaction with Inhibitors: The presence of radical scavengers can inhibit the chain reaction by consuming chain-carrying radicals. libretexts.org

The balance between these branching and inhibiting pathways is highly dependent on temperature, pressure, and the specific structure of the fuel molecule.

Rearrangement Reactions and Isomerization Pathways

This compound can undergo a variety of rearrangement and isomerization reactions, most commonly under acidic conditions. These reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wiley-vch.dewikipedia.org

The typical mechanism for the acid-catalyzed rearrangement of an epoxide begins with the protonation of the oxirane oxygen atom. This step makes the oxygen a better leaving group and activates the ring toward nucleophilic attack or rearrangement. The protonated epoxide can exist in equilibrium with a carbocationic intermediate, formed by the cleavage of one of the C-O bonds. The stability of this carbocation dictates the subsequent reaction pathway.

For this compound, cleavage of the C2-O bond results in a tertiary carbocation, which is relatively stable. This carbocation can then undergo several types of rearrangements:

Hydride Shift: A hydrogen atom from an adjacent carbon can migrate to the carbocationic center.

Alkyl Shift (Wagner-Meerwein Rearrangement): An alkyl group, such as the ethyl group or a carbon from the cyclopentyl ring, can migrate. Migration of a bond from the cyclopentyl ring would result in ring expansion, forming a cyclohexanone (B45756) derivative.

Formation of Aldehydes and Ketones: The rearrangement process typically concludes with deprotonation to yield a stable carbonyl compound, such as an aldehyde or a ketone.

The table below illustrates potential products from the acid-catalyzed rearrangement of this compound.

ReactantConditionsPotential Rearrangement PathwayProduct
This compoundAcid Catalyst (e.g., H₂SO₄, Lewis Acids)1,2-hydride shift from ethyl group2-Cyclopentyl-2-butanone
This compoundAcid Catalyst (e.g., H₂SO₄, Lewis Acids)Ring expansion (Wagner-Meerwein)1-Ethyl-1-cyclohexanone
This compoundAcid Catalyst (e.g., H₂SO₄, Lewis Acids)1,2-hydride shift from cyclopentyl ringCyclopentyl(ethyl)acetaldehyde

Reactions with Organometallic Reagents and Catalytic Hydrogen Transfer

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles due to the highly polarized carbon-metal bond. msu.edu They readily react with epoxides in a ring-opening reaction that is a valuable method for forming new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The carbanionic carbon of the organometallic reagent attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. youtube.com The regioselectivity of the attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less sterically hindered carbon atom.

In the case of this compound, both oxirane carbons are tertiary. However, the cyclopentyl group is sterically more demanding than the ethyl group. Therefore, nucleophilic attack is expected to occur preferentially at the carbon atom bearing the ethyl group. The reaction results in the formation of an alkoxide intermediate, which is subsequently protonated during an acidic workup step to yield a tertiary alcohol. masterorganicchemistry.com

The table below summarizes the expected products from the reaction of this compound with common organometallic reagents.

Organometallic ReagentProduct after Acidic Workup
Methylmagnesium bromide (CH₃MgBr)3-Cyclopentyl-3-pentanol
Phenyllithium (C₆H₅Li)2-Cyclopentyl-2-phenyl-1-butanol
n-Butyllithium (CH₃(CH₂)₃Li)4-Cyclopentyl-4-octanol

Catalytic Hydrogen Transfer: Catalytic hydrogen transfer (CTH) is a reduction method that uses an organic molecule as a hydrogen source in the presence of a catalyst, avoiding the need for high-pressure gaseous hydrogen. mdpi.com Common hydrogen donors include secondary alcohols like isopropanol, and typical catalysts are based on noble metals such as ruthenium, rhodium, and palladium, or other metal oxides like zirconia (ZrO₂). mdpi.commdpi.com

In the context of epoxides, CTH can be used to achieve reductive ring-opening to form alcohols. The mechanism generally involves the transfer of hydrogen from the donor molecule to the epoxide substrate via a metal hydride intermediate or through a direct transfer pathway. mdpi.com The reaction typically results in the cleavage of a C-O bond and the formation of a C-H and an O-H bond. The regioselectivity of the ring-opening can be influenced by the catalyst and the specific reaction conditions, potentially leading to a mixture of isomeric alcohols. For this compound, CTH would yield 2-cyclopentyl-2-butanol as a primary product.

Theoretical and Computational Chemistry Approaches to 2 Cyclopentyl 2 Ethyloxirane

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations are fundamental to exploring the chemical transformations of 2-Cyclopentyl-2-ethyloxirane. These calculations allow for the detailed investigation of reaction mechanisms by mapping out the energy landscapes of the reacting system.

The potential energy surface (PES) is a conceptual and mathematical tool that helps in the analysis of molecular geometry and reaction dynamics. It represents the potential energy of a collection of atoms as a function of their spatial coordinates. For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.orglibretexts.org

By mapping the PES for key reactions of this compound, such as ring-opening or oxidation, chemists can identify the most likely pathways for these transformations. The minimum energy pathway, which connects reactants to products via the lowest possible energy barrier, is of particular interest. libretexts.org Quantum chemical methods are used to calculate the energy for various atomic arrangements, providing a detailed map of the energy landscape. libretexts.orglibretexts.org For complex systems, these calculations can be computationally intensive. libretexts.org

Studies on analogous smaller cyclic ethers, like ethyloxirane, have successfully utilized PES mapping to understand their reaction mechanisms. For instance, in the context of combustion chemistry, the unimolecular decomposition pathways of ethyloxiranyl radicals have been elucidated by computing the relevant stationary points on the PES. researchgate.netuga.edu These studies serve as a valuable reference for predicting the behavior of the larger this compound system.

A critical aspect of understanding reaction kinetics is the characterization of the transition state, which is the highest energy point along the minimum energy pathway between reactants and products. libretexts.org The energy difference between the reactants and the transition state is known as the activation energy or barrier height, a key determinant of the reaction rate.

Quantum chemical calculations are employed to locate and characterize transition state structures. This involves finding the saddle points on the PES, which are energy minima in all directions except for one, the reaction coordinate. libretexts.org For reactions involving this compound, identifying these transition states allows for the prediction of which reactions are kinetically favorable.

For example, in the study of ethyloxirane oxidation, calculations of stationary point energies on the Ṙ + O2 potential energy surfaces for ethyloxiranyl radical isomers have yielded barrier heights for numerous reaction pathways. uga.edudntb.gov.ua This kind of detailed analysis, if applied to this compound, would provide crucial data for understanding its reactivity. The table below illustrates the kind of data that can be obtained from such calculations, based on findings for a related compound.

Reaction PathwayCalculated Barrier Height (kcal/mol)
Ring-opening of ethyloxiranyl radicalData not available in search results
H-abstraction from ethyloxiraneData not available in search results
Addition of O2 to ethyloxiranyl radicalData not available in search results

Conformational Analysis and Isomer Stability Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound. researchgate.netmdpi.comsciencepubco.com Conformational analysis using DFT can determine the relative stabilities of different spatial arrangements of the atoms in a molecule (conformers) and its isomers. researchgate.netmdpi.com

The cyclopentyl and ethyl groups in this compound can adopt various orientations, leading to a complex conformational landscape. DFT calculations can identify the most stable conformers by optimizing the geometry and calculating the corresponding energies. mdpi.com This information is crucial as the reactivity of a molecule can be influenced by its conformation. Studies on similar heterocyclic systems have shown that DFT methods provide reliable data on the relative stabilities of geometrical and rotational isomers. researchgate.net

The relative populations of different conformers at a given temperature can be calculated from their energy differences, providing insight into the dominant structures present under specific conditions. mdpi.com

Molecular Dynamics Simulations of Oxirane Reactivity

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering a dynamic picture of chemical reactions. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements and interactions of molecules over time.

For this compound, reactive MD simulations, which employ force fields capable of describing bond breaking and formation, can be used to investigate its reactivity under various conditions. nih.gov These simulations can provide insights into reaction mechanisms, product distributions, and the influence of the surrounding environment on the reaction. For instance, MD simulations can be used to study the interactions of the oxirane with other molecules, such as reactive oxygen species, and to observe the resulting chemical transformations at an atomic level. nih.gov

Computational Studies in Reaction Mechanism Discovery (e.g., KinBot algorithm)

The discovery of all possible reaction pathways for a given molecule can be a daunting task due to the vast number of potential elementary steps. Automated reaction path search methods, such as the KinBot algorithm, have been developed to address this challenge. researchgate.net

KinBot systematically explores the potential energy surface to identify all feasible reaction pathways, including unimolecular and bimolecular reactions. researchgate.net This approach has been successfully applied to smaller cyclic ethers to map out complex reaction networks. researchgate.net For this compound, a KinBot analysis could uncover novel reaction mechanisms that might not be intuitively obvious, providing a more complete picture of its chemistry. The algorithm can generate a network of interconnected chemical species and the transition states that link them, which can then be further analyzed using higher-level quantum chemical calculations. nih.gov

Development and Validation of Chemical Kinetics Models

The ultimate goal of many computational studies is to develop a chemical kinetics model that can accurately predict the behavior of a chemical system over time. These models consist of a set of elementary reactions and their corresponding rate coefficients.

The data obtained from quantum chemical calculations, such as barrier heights and reaction enthalpies, are essential for calculating the rate coefficients for the individual reactions of this compound. These theoretical rate coefficients can then be used to build a detailed chemical kinetics model.

The validity of such a model is assessed by comparing its predictions with experimental data. uga.edudntb.gov.ua For instance, the model's predictions of species concentration profiles over time can be compared with measurements from experiments like multiplexed photoionization mass spectrometry (MPIMS). researchgate.netuga.edu Discrepancies between the model and experiment can highlight areas where the reaction mechanism may be incomplete or where the calculated rate coefficients need refinement. This iterative process of model development and validation is crucial for creating high-fidelity models of complex chemical systems. researchgate.netuga.edudntb.gov.ua

Advanced Spectroscopic Techniques in Mechanistic Research

Multiplexed Photoionization Mass Spectrometry (MPIMS) for Radical Intermediate Detection

Multiplexed photoionization mass spectrometry (MPIMS) is a powerful technique for the study of the kinetics and isomeric product branching of gas-phase, neutral chemical reactions nih.govosti.gov. It utilizes tunable synchrotron radiation to ionize molecules, allowing for the distinction between different structural isomers based on their unique photoionization efficiency curves nih.govosti.govosti.gov. This method provides a multiplexed three-dimensional data set, showing signal intensity as a function of molecular mass, reaction time, and photoionization energy, which offers significant advantages over serial data acquisition nih.govosti.gov.

In the context of 2-Cyclopentyl-2-ethyloxirane, MPIMS could be instrumental in studying its decomposition or oxidation reactions. For instance, in a hypothetical study of its high-temperature oxidation, a flow tube reactor could be used to initiate the reaction. By sampling the reacting mixture and using MPIMS, it would be possible to identify and quantify the various radical intermediates formed during the process. The ability to distinguish between isomers is particularly crucial for cyclic compounds like oxiranes, where ring-opening can lead to a variety of isomeric radical species researchgate.net.

Illustrative Data from a Hypothetical MPIMS Experiment on this compound Oxidation:

m/z (amu)Plausible Radical IntermediateIonization Energy (eV)
125Cyclopentyl-ethyl-ketone radical cation8.9
99Ethyl-cyclopentanone radical cation9.2
71Cyclopentyl radical8.1
57Butyl radical8.0
43Propyl radical8.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Time-Resolved Spectroscopy for Kinetic Studies

Time-resolved spectroscopy is an essential tool for observing molecular dynamics following a phototrigger, with capabilities spanning from femtoseconds to microseconds researchgate.net. This technique can be used to follow the progress of chemical reactions, such as cis-trans isomerization and H-atom abstraction reactions, by analyzing the time-evolution of electronic absorption, Raman, or emission spectra researchgate.net.

For this compound, time-resolved spectroscopy could be employed to study the kinetics of its photochemical reactions. For example, a pump-probe experiment could be designed where a laser pulse initiates the ring-opening of the oxirane. A second, delayed probe pulse would then be used to record the spectrum of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of intermediates could be monitored, allowing for the determination of reaction rate constants.

Hypothetical Kinetic Data for the Photochemical Ring-Opening of this compound:

Temperature (K)Rate Constant (s⁻¹)
2981.2 x 10⁶
3235.8 x 10⁶
3482.1 x 10⁷

Note: The data in this table is hypothetical and for illustrative purposes only.

Synchrotron High-Resolution Powder Diffraction and Solid-State NMR in Hydrate (B1144303) Research

Synchrotron high-resolution powder X-ray diffraction (PXRD) is a premier technique for determining the crystal structure of materials that cannot be grown as large single crystals nih.govresearchgate.net. The high brightness and resolution of synchrotron sources allow for the collection of high-quality diffraction data from polycrystalline samples, enabling detailed structural analysis, including the determination of unit cell parameters and space groups nih.govunicamp.brresearchgate.net.

Solid-state NMR (SSNMR) spectroscopy is a complementary technique that provides information about the local molecular environment and dynamics within a solid nih.gov. It is particularly sensitive to the positions of hydrogen atoms and can be used to characterize hydrogen bonding networks, which is crucial in the study of hydrates nih.govresearchgate.net.

Illustrative Crystallographic Data for a Hypothetical Hydrate of this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.3
Volume (ų)1035

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications and Materials Science Research

Role in Clathrate Hydrate (B1144303) Research and Gas Storage

Oxirane compounds have emerged as effective thermodynamic promoters for the formation of clathrate hydrates, which are ice-like crystalline solids composed of water molecules forming cages that trap guest gas molecules like methane. d-nb.info These structures are studied for their potential in large-scale natural gas storage and transportation. The addition of promoter molecules like 2-Cyclopentyl-2-ethyloxirane can moderate the extreme pressure and temperature conditions typically required for hydrate formation, making the process more economically viable. d-nb.info

Clathrate hydrates form several distinct structures, primarily structure I (sI), structure II (sII), and structure H (sH), each characterized by different types and sizes of water cages. nih.gov The suitability of a guest molecule to be incorporated into a specific hydrate structure is largely determined by its size and shape. researchgate.net Given its molecular dimensions, this compound is expected to function as a large guest molecule (LGM), fitting into the larger cages of sII or sH hydrates. d-nb.info

Hydrate StructureSmall Cage TypeLarge Cage TypeTypical Small GuestsTypical Large Guests
Structure I (sI)5¹² (Dodecahedron)5¹²6² (Tetrakaidecahedron)Methane, Ethane-
Structure II (sII)5¹² (Dodecahedron)5¹²6⁴ (Hexakaidecahedron)Methane, NitrogenPropane, Isobutane, Cyclopentane (B165970)
Structure H (sH)5¹² (Dodecahedron), 4³5⁶6³5¹²6⁸ (Icosahedron)MethaneAdamantane, Neohexane, Larger Oxiranes

Molecular Configurations within Hydrate Cages

The encapsulation of a large guest molecule like this compound within a hydrate cage is a complex process governed by van der Waals forces and geometric compatibility. The flexibility of the cyclopentyl and ethyl groups allows the molecule to adopt specific conformations to maximize its fit within the host cage, such as the large 5¹²6⁴ cage of sII hydrate or the 5¹²6⁸ cage of sH hydrate. Research on analogous oxiranes has shown that guest molecules may adopt conformations inside the cage that differ from their most stable state in a free environment. nih.gov The precise orientation of the this compound molecule would aim to minimize steric hindrance and optimize contact with the water molecules of the cage wall, thereby stabilizing the entire hydrate structure.

Influence of Oxirane Groups on Hydrate Stability

The presence of the oxirane group is a key factor in the thermodynamic promotion effect observed with this class of compounds. nih.gov The oxygen atom in the oxirane ring introduces a degree of hydrophilicity to the otherwise hydrophobic hydrocarbon structure. acs.org This moderate hydrophilicity is believed to enhance the stability of the clathrate hydrate structure compared to hydrates formed with simple alkanes of similar size. nih.govacs.org This enhanced stability translates to the formation of hydrates at lower pressures and higher temperatures. d-nb.info However, studies have also indicated that excessive hydrophilicity can inhibit hydrate formation by disrupting the water lattice through strong hydrogen bonding. nih.gov The single oxirane group in this compound provides an appropriate level of hydrophilicity to act as an effective thermodynamic promoter, significantly improving the conditions for gas hydrate-based technologies. d-nb.info

Precursors for Specialized Polymeric Architectures via ROP

The strained three-membered ring of oxiranes makes them ideal monomers for ring-opening polymerization (ROP), a process that yields polyether backbones. acs.org this compound can serve as a monomer in such polymerizations, which can be initiated by cationic or anionic species. acs.org The polymerization proceeds via nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the sequential addition of monomer units and the formation of a long polymer chain.

The bulky cyclopentyl and ethyl side groups attached to the polyether backbone would impart unique properties to the resulting polymer. Compared to commodity polyethers like poly(propylene oxide), a polymer derived from this compound is expected to exhibit distinct physical characteristics.

PropertyPoly(propylene oxide)Expected Properties of Poly(this compound)
Side GroupMethyl (-CH₃)Cyclopentyl, Ethyl (-C₅H₉, -C₂H₅)
Chain FlexibilityHighReduced due to bulky side groups
Glass Transition Temp (Tg)Low (~ -75 °C)Significantly Higher
SolubilitySoluble in water and organic solventsLikely reduced aqueous solubility, good organic solubility
CrystallinityAmorphous (Atactic)Likely amorphous due to stereoirregularity

The incorporation of these bulky, non-polar side groups would increase the steric hindrance along the polymer chain, restricting bond rotation and leading to a more rigid material with a higher glass transition temperature. These characteristics could be advantageous for applications requiring materials with greater thermal stability and defined mechanical properties.

Intermediates in the Synthesis of Complex Organic Molecules

The high ring strain of the epoxide group makes this compound a valuable synthetic intermediate in organic chemistry. chemistrysteps.com The molecule can undergo highly selective ring-opening reactions with a wide variety of nucleophiles, including alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com This reaction is a powerful method for constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

The ring-opening of an epoxide typically proceeds via an SN2 mechanism, which is stereospecific. youtube.com This means that the stereochemistry of the reacting carbon center is inverted during the nucleophilic attack, allowing for a high degree of control over the three-dimensional structure of the product. chemistrysteps.comyoutube.com In the case of this compound, nucleophilic attack under basic or neutral conditions would occur at the less sterically hindered carbon of the oxirane ring. masterorganicchemistry.com This regioselectivity provides a predictable pathway for incorporating the 2-cyclopentyl-1-hydroxybutyl moiety into a larger target molecule. The versatility of this reaction makes the compound a useful building block for the synthesis of complex natural products and other biologically active compounds where specific stereoisomers are required. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Substituted Oxiranes

Exploration of Novel Catalytic Systems for Selective Transformations

The selective transformation of substituted oxiranes is a cornerstone of modern synthetic chemistry, enabling the controlled formation of stereochemically rich and functionally diverse molecules. A primary challenge in the chemistry of unsymmetrically substituted oxiranes, like 2-Cyclopentyl-2-ethyloxirane, is controlling the regioselectivity and stereoselectivity of ring-opening reactions. Future research is intensely focused on creating sophisticated catalytic systems that can overcome these challenges.

Metal-Organic Frameworks (MOFs) are emerging as powerful platforms for regulating catalytic selectivity. rsc.org By engineering the catalytic microenvironments within MOFs—through metal node alteration, ligand functionalization, or pore decoration—researchers aim to create enzyme-like pockets that can precisely control the approach of a nucleophile to the oxirane ring. rsc.org This could allow for selective attack at either the more or less sterically hindered carbon atom, a choice that is often difficult to control with traditional reagents.

Transition metal nitrides (TMNs) are also a promising group of earth-abundant catalysts being investigated for selective chemical transformations, particularly for the selective breaking of C–O bonds. nih.gov These materials have the potential to replace precious metal catalysts, offering a more sustainable approach to oxirane chemistry. Research is geared towards understanding the active sites on TMN surfaces and the mechanisms by which they facilitate selective bond scissions, which is crucial for upgrading biomass-derived oxygenates that may include oxirane functionalities. nih.gov

Furthermore, novel organometallic complexes, for instance those based on ruthenium, are being developed to catalyze unique cycloaddition reactions. acs.org Such catalysts could enable the [2+2] cycloaddition of substituted oxiranes with unsaturated partners like allenes and alkynes, creating complex four-membered ring systems that are otherwise difficult to access. acs.org

Table 1: Emerging Catalytic Systems for Substituted Oxirane Transformations
Catalyst ClassKey FeaturesTarget TransformationPotential Selectivity Control for this compound
Metal-Organic Frameworks (MOFs)Engineered microenvironments, tunable porosity, and active sites. rsc.orgRegio- and stereoselective ring-opening. rsc.orgPreferential nucleophilic attack at a specific carbon by steric guidance within pores.
Transition Metal Nitrides (TMNs)Earth-abundant, high thermal stability, potential for selective C-O bond scission. nih.govHydrodeoxygenation, selective bond cleavage. nih.govControlled ring-opening to form specific alcohols or alkanes.
Ruthenium Organometallic ComplexesUnique reactivity for unorthodox cycloadditions, mild reaction conditions. acs.org[2+2] and [2+2+2] cycloadditions. acs.orgFormation of novel spirocyclic or fused-ring systems involving the oxirane.

Integration of Machine Learning in Oxirane Reaction Prediction

The complexity of reactions involving substituted oxiranes presents a significant challenge for predicting outcomes, especially when multiple competing pathways exist. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this complexity. eurekalert.org

Recent developments have produced model frameworks that can anticipate the major products of organic reactions with remarkable accuracy. nih.govnih.govmit.edu These models often operate in a two-step process: first, they apply a set of generalized reaction templates to the reactants to generate a list of all chemically plausible products. Second, a neural network, trained on vast datasets from chemical literature and patents, ranks these candidates to predict the most likely major product. nih.govmit.edubohrium.com For a compound like this compound, this approach could predict the outcome of a reaction with a new reagent by considering factors like sterics and electronics that influence regioselectivity.

In a 5-fold cross-validation study using 15,000 experimental reactions from U.S. patents, one such model successfully assigned the major product a rank of 1 in 71.8% of cases and a rank of 3 or less in 86.7% of cases. nih.govnih.govmit.edu The models represent reactions using unique "edit-based" fingerprints that focus on the bonds being broken and formed, rather than the entire molecular structure, allowing for more flexible pattern recognition. nih.govnih.gov

The goal of this research is to provide experimental chemists with tools that can predict reaction outcomes in silico, thereby reducing the number of failed experiments and accelerating the discovery of new synthetic routes. eurekalert.orgnih.gov By combining chemical knowledge with AI, these predictive technologies can streamline the synthesis of complex molecules derived from oxirane precursors. eurekalert.org

Table 2: Machine Learning in Predicting Oxirane Reactions
Model ComponentFunctionRelevance to Substituted Oxiranes
Reaction TemplatesGenerate a comprehensive set of chemically plausible products from given reactants. nih.govmit.eduIdentifies all potential ring-opening products, rearrangements, and side-reactions.
Neural Network / AIRanks the plausible products to identify the most likely major outcome based on learned patterns. eurekalert.orgnih.govPredicts regioselectivity and stereoselectivity based on subtle electronic and steric factors.
Training Data (e.g., Patents)Provides the model with thousands of real-world reaction examples to learn from. nih.govmit.eduEnsures predictions are grounded in experimentally observed reactivity trends for similar functional groups.

Research into Multiphase Reactivity of Substituted Oxiranes

The reactivity of a molecule can be profoundly influenced by its physical environment. Research into the multiphase chemistry of organic compounds, particularly in contexts like atmospheric aerosols or industrial processes, is revealing that reaction kinetics can be controlled by factors other than inherent chemical reactivity.

Studies on the multiphase oxidation of polycyclic aromatic hydrocarbons (PAHs) have shown that the formation of viscous organic coatings can significantly slow down reactions. nih.gov As a reaction proceeds on the surface of a particle or droplet, the products may be more oxygenated and less volatile, leading to phase separation and the formation of a viscous crust. nih.gov This crust acts as a diffusion barrier, preventing reactants from reaching the unreacted core of the particle. nih.gov

These findings have direct implications for substituted oxiranes like this compound. If present in a multiphase system, its reactions could be rate-limited by its ability to diffuse to a reactive interface. For instance, the acid-catalyzed hydrolysis of the oxirane within an aqueous aerosol coated with organic material would depend on the oxirane's partitioning and diffusion through the organic layer. Understanding these diffusion limitations is critical for accurately modeling the environmental fate and reactivity of such compounds.

Table 3: Factors Influencing Multiphase Reactivity of Oxiranes
FactorDescriptionImpact on Oxirane Reactivity
Phase StateThe physical state (liquid, amorphous semi-solid, glassy solid) of the medium in which the oxirane is dissolved. nih.govHigher viscosity slows bulk diffusion, potentially making surface reactions dominant.
Phase SeparationThe tendency of reaction products to form a separate phase from the initial reactants, potentially creating a surface crust. nih.govCan passivate the particle/droplet, hindering further reaction of the oxirane in the core.
Diffusion LimitationsThe process where the overall reaction rate is controlled by the speed at which reactants can travel through the medium. nih.govBecomes the rate-limiting step, especially in viscous or phase-separated systems.

Development of Advanced Biofuel Intermediates and Related Combustion Mechanisms

Oxygenated compounds are key components and intermediates in the combustion of biofuels. llnl.gov Substituted oxiranes, which are a class of cyclic ethers, are known to be important intermediates formed during the low-temperature combustion of hydrocarbons. nsf.gov Their formation and subsequent reactions play a crucial role in phenomena like engine knock and ignition delay.

For a larger, more complex substituted oxirane such as this compound, the combustion chemistry would be even more intricate. The presence of the cyclopentyl ring introduces additional pathways for radical formation and ring-opening reactions. Developing detailed sub-mechanisms for such molecules is a key future research direction. This work is essential for creating high-fidelity combustion models for the next generation of advanced biofuels, which may contain larger and more complex oxygenated molecules. nsf.gov Accurate models will enable the rational design of fuel blends with improved efficiency and lower emissions.

Table 4: Key Reactions of Oxiranes in Combustion Mechanisms
Reaction TypeDescriptionSignificance in Combustion Modeling
˙OH-initiated H-abstractionA hydroxyl radical removes a hydrogen atom from the oxirane or its alkyl substituents. nsf.govInitiates the consumption pathway of the cyclic ether, forming a cyclic ether radical.
O₂-additionMolecular oxygen adds to the newly formed radical site. nsf.govForms peroxy radicals (ROO˙), which are key intermediates in low-temperature combustion.
ROO˙ IsomerizationThe peroxy radical isomerizes, often through internal hydrogen abstraction. nsf.govLeads to the formation of more stable radicals and influences chain-branching pathways.
Ring-OpeningThe strained oxirane ring opens to form resonance-stabilized radicals. nsf.govCreates highly reactive species that can accelerate or inhibit ignition depending on the pathway.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Cyclopentyl-2-ethyloxirane, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Epoxidation of 1-cyclopentyl-1-ethylpropene using peracids (e.g., mCPBA) or catalytic oxidation with transition-metal catalysts (e.g., Mn(III)-salen complexes). Optimize temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry to minimize side reactions like ring-opening .
  • Validation : Monitor reaction progress via TLC and GC-MS. Confirm purity using 1^1H/13^{13}C NMR and IR spectroscopy to detect characteristic epoxide signals (e.g., 1^1H NMR: δ 3.0–4.0 ppm for oxirane protons) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodology : Use X-ray crystallography for unambiguous stereochemical assignment. Alternatively, employ NOESY NMR to analyze spatial proximity of substituents or chiral chromatography (e.g., HPLC with chiral stationary phases) to resolve enantiomers .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Identify cyclopentyl (δ 1.5–2.5 ppm, multiplet) and ethyl groups (δ 0.8–1.2 ppm, triplet).
  • IR : Detect epoxide ring vibrations (~1250 cm1^{-1}) and C-O-C stretching (~850 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peak (MW: 154.25 g/mol) and fragmentation patterns (e.g., loss of cyclopentyl group) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of ring-opening reactions in this compound?

  • Methodology : Perform nucleophilic ring-opening experiments (e.g., using Grignard reagents or amines) under controlled conditions. Analyze products via 1^1H NMR to determine attack at the less hindered carbon. Computational studies (DFT) can model transition states and charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for this compound?

  • Methodology :

  • Replication Studies : Reproduce experiments with strict control of variables (e.g., moisture, oxygen levels).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in anhydrous solvents).
  • Structural Equation Modeling (SEM) : Apply SEM to isolate confounding factors (e.g., catalyst purity) that may explain variability .

Q. Can computational models predict the stability and reactivity of this compound under varying conditions?

  • Methodology : Use molecular dynamics (MD) simulations to study thermal stability or solvent effects. Employ DFT calculations to map potential energy surfaces for ring-opening pathways. Validate predictions with experimental DSC (decomposition temperature) and kinetic studies .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in spectroscopic data across studies (e.g., conflicting NMR shifts)?

  • Methodology :

  • Reference Standards : Calibrate instruments using certified epoxide standards.
  • Cross-Lab Collaboration : Compare data under identical conditions (e.g., solvent, concentration).
  • Longitudinal Analysis : Track instrument drift over time, as seen in panel studies analyzing measurement invariance .

Q. What statistical approaches are suitable for analyzing time-dependent changes in the compound’s reactivity or stability?

  • Methodology :

  • Time-Series Analysis : Model degradation kinetics (e.g., Arrhenius plots for thermal decomposition).
  • Bootstrapping : Assess confidence intervals for reaction rate constants.
  • Mediation Analysis : Test if intermediate species (e.g., radicals) mediate stability changes, inspired by methodologies in longitudinal health studies .

Methodological Resources

  • Structural Data : PubChem (InChI Key: VJOWUFINYRBNJV-UHFFFAOYSA-N) provides validated spectral and physicochemical data .
  • Literature Search : Use CAS SciFindern with precise queries (e.g., "this compound synthesis") to filter peer-reviewed studies .
  • Ethical Reporting : Follow guidelines for data transparency and reproducibility, as emphasized in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.